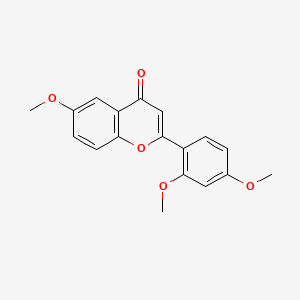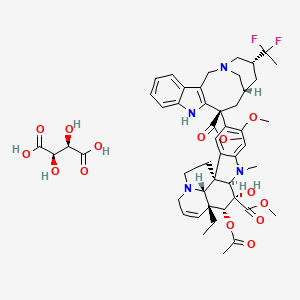
Canagliflozin Defluoro Impurity
描述
Canagliflozin Defluoro Impurity is an impurity of Canagliflozin, a sodium/glucose cotransporter 2 (SGLT2) inhibitor . Canagliflozin has been shown to dose-dependently reduce the calculated renal threshold for glucose excretion and increase urinary glucose excretion .
Synthesis Analysis
The synthesis of Canagliflozin often starts with the starting materials containing sugar moieties having alpha and beta isomers in equimolar concentrations. These impurities of the starting material serve as a potential source of undesired isomeric impurities in the final API .Molecular Structure Analysis
The molecular formula of Canagliflozin Defluoro Impurity is C24H26O5S . The IUPAC name is (2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol .Chemical Reactions Analysis
The separation of Canagliflozin and its isomeric impurities from its other impurities has been demonstrated . It is quite challenging to separate alpha and beta isomers in normal and reverse phase chromatography, hence it is difficult to purify these isomers .Physical And Chemical Properties Analysis
The molecular weight of Canagliflozin Defluoro Impurity is 426.54 . It has a boiling point of 645.1±55.0°C at 760 mmHg and a density of 1.326±0.06 g/cm3 .科学研究应用
Chromatographic Analysis :
- Raghda A. Emam and Aml A. Emam (2022) developed a high-performance chromatographic assay for Canagliflozin and Metformin, including their toxic impurities. This method aids in the quantification of toxic components alongside the drugs, contributing to quality control and safety in pharmaceutical analysis (Emam & Emam, 2022).
Impurity Synthesis and Characterization :
- Sharad S. Pachore et al. (2017) identified and synthesized potential process and degradation impurities of Canagliflozin, including defluoro impurities. This study is significant for understanding the chemical structure and behavior of Canagliflozin impurities, which is crucial for drug development and manufacturing processes (Pachore et al., 2017).
Pharmacokinetic Studies :
- Song-tao Dong et al. (2018) conducted a study on the pharmacokinetics of Canagliflozin and its metabolites in a diabetic rat model. Understanding the behavior of Canagliflozin and its impurities in biological systems is crucial for developing safe and effective drug formulations (Dong et al., 2018).
Analytical Method Development :
- Filip Vymyslický et al. (2021) developed an alternative method using an electrochemical flow cell for the oxidative stress analysis of Canagliflozin. This method provides a time-efficient and eco-friendly approach for studying drug stability and impurity profiles (Vymyslický et al., 2021).
Drug-Drug Interaction Potential Assessment :
- R. Mamidi et al. (2017) assessed the drug-drug interaction potential of Canagliflozin through in vitro and physiologically-based pharmacokinetic studies. Such assessments are vital for understanding how Canagliflozin and its impurities might interact with other drugs, impacting drug safety and efficacy (Mamidi et al., 2017).
Stability-Indicating Method Development :
- Ishpreet Kaur et al. (2016) developed a stability-indicating high-performance thin-layer chromatography method for Canagliflozin, aiding in the detection of impurities under various stress conditions. This contributes to the stability testing of pharmaceutical products (Kaur et al., 2016).
属性
IUPAC Name |
(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O5S/c1-14-7-8-16(24-23(28)22(27)21(26)19(13-25)29-24)11-17(14)12-18-9-10-20(30-18)15-5-3-2-4-6-15/h2-11,19,21-28H,12-13H2,1H3/t19-,21-,22+,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPBUBXAMCHQTN-ZXGKGEBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-(4-methyl-3-((5-phenylthiophen-2-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triol | |
CAS RN |
842133-16-8 | |
| Record name | Desfluoro canagliflozin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0842133168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESFLUORO CANAGLIFLOZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2X6T2GQ6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














